molecular formula C9H9NO2 B14866500 2-[4-(Aminomethyl)phenyl]-2-oxoacetaldehyde

2-[4-(Aminomethyl)phenyl]-2-oxoacetaldehyde

Cat. No.: B14866500
M. Wt: 163.17 g/mol
InChI Key: GARYBGVDSGFXED-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)phenyl]-2-oxoacetaldehyde is an organic compound that features a phenyl ring substituted with an aminomethyl group and an oxoacetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Aminomethyl)phenyl]-2-oxoacetaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-(aminomethyl)benzaldehyde with an appropriate oxidizing agent to introduce the oxo group. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the oxidation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Aminomethyl)phenyl]-2-oxoacetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(Aminomethyl)phenyl]-2-oxoacetaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Aminomethyl)phenyl]-2-oxoacetaldehyde involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The aminomethyl group can form hydrogen bonds with amino acid residues, while the oxo group can participate in coordination with metal ions present in the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Aminomethyl)phenyl]-2-oxoacetaldehyde is unique due to the presence of both an aminomethyl group and an oxoacetaldehyde moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

2-[4-(aminomethyl)phenyl]-2-oxoacetaldehyde

InChI

InChI=1S/C9H9NO2/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4,6H,5,10H2

InChI Key

GARYBGVDSGFXED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)C(=O)C=O

Origin of Product

United States

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